3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole (isoxazoline) core substituted with a 3-nitrophenyl group at position 3 and a carboxylic acid moiety at position 5.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSEBFOFFTHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then subjected to cyclization under acidic conditions to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has shown promise in medicinal chemistry due to its potential as an antimicrobial and anti-inflammatory agent. Research indicates that derivatives of this compound may exhibit selective activity against various bacterial strains and could be developed into novel therapeutic agents.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of several oxazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Agrochemicals
The compound has been investigated for its herbicidal properties. Its structural features allow it to interact with plant growth mechanisms, making it a candidate for developing environmentally friendly herbicides.
Case Study: Herbicidal Efficacy
Research published in agricultural chemistry journals highlighted the effectiveness of oxazole derivatives in controlling weed species without adversely affecting crop yields. The study demonstrated that formulations containing this compound provided effective weed management in experimental plots.
Materials Science
In materials science, the compound's unique chemical structure allows for its use in synthesizing polymers and other advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Composites
A recent study explored the incorporation of this compound into polycarbonate matrices. The results indicated improved tensile strength and thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The oxazole ring may also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogs, their substituents, molecular properties, and available
Analytical Characterization
Biological Activity
Overview
3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound characterized by its unique structure, which includes both a nitrophenyl group and an oxazole ring. This combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Compounds with similar structures have shown the ability to bind with high affinity to multiple receptors, influencing cellular processes such as:
- Antiviral Activity : Compounds in this class have demonstrated the ability to inhibit viral replication.
- Anti-inflammatory Effects : They may modulate inflammatory pathways, potentially reducing inflammation-related diseases.
- Anticancer Properties : Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas. Below are key findings from relevant research:
Case Studies
Several case studies provide insights into the specific biological activities of this compound:
- Anticancer Activity : A study evaluated the compound's effect on human neuroblastoma SH-SY5Y cells, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Antimicrobial Properties : Research demonstrated that related oxazole derivatives exhibited antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects : Investigations into the neuroprotective properties indicated that the compound could mitigate oxidative stress in neuronal cells, providing a pathway for developing treatments for neurodegenerative diseases.
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Nitrophenyl Introduction : Nitration of a phenyl precursor using HNO₃ under controlled acidic conditions to achieve regioselective 3-nitro substitution .
- Oxazole Ring Formation : Cyclization via [3+2] cycloaddition or condensation reactions, often employing reagents like ammonium acetate or dehydrating agents (e.g., P₂O₅) to form the 4,5-dihydrooxazole core .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) or oxidative methods (KMnO₄) to yield the carboxylic acid group .
- Critical Conditions : Anhydrous environments (e.g., DMF as solvent) and temperature control (0–25°C) minimize side reactions like premature ring opening .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on diagnostic signals:
- Nitro group : Deshielded aromatic protons (δ 8.0–8.5 ppm) and carbons (δ 145–150 ppm) .
- Oxazole ring : Protons at C4 and C5 (δ 4.0–5.5 ppm as multiplet) and carbons (δ 70–80 ppm) .
- Carboxylic acid : Broad O-H stretch (~2500–3000 cm⁻¹ in IR) and a carbonyl carbon (δ 170–175 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matching the molecular weight (C₁₁H₁₀N₂O₅: 274.06 g/mol) and fragment peaks for nitro (NO₂ loss) and oxazole ring cleavage .
Q. What are the common functional group reactivities (e.g., nitro group, oxazole ring) that dictate its behavior in subsequent derivatization?
- Methodological Answer :
- Nitro Group : Acts as an electron-withdrawing group, directing electrophilic substitution on the phenyl ring. It can be reduced to an amine (e.g., using Pd/C/H₂) for further coupling .
- Oxazole Ring : Susceptible to ring-opening under strong acids/bases. Stabilize with mild conditions (pH 6–8) during derivatization .
- Carboxylic Acid : Forms esters (via Fischer esterification) or amides (using EDC/HOBt coupling) for bioactivity studies .
Advanced Research Questions
Q. What computational methods (DFT, molecular docking) are suitable to predict the compound’s electronic properties or bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density distribution, focusing on the nitro group’s impact on the oxazole ring’s aromaticity .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like COX-2), leveraging the nitro group’s polarity for hydrogen bonding .
- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic instability due to the nitro group .
Q. How can contradictory data in reaction outcomes (e.g., unexpected byproducts or variable yields) be systematically analyzed?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., over-oxidized carboxylic acids or ring-opened species) .
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track nitro group reduction or oxazole stability under varying temperatures .
- DoE (Design of Experiments) : Vary parameters (solvent polarity, catalyst loading) to isolate critical factors affecting yield .
Q. What strategies are recommended to study the compound’s stability under different pH or solvent conditions?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC. The oxazole ring is prone to hydrolysis at extremes (pH < 3 or >10) .
- Solvent Compatibility : Test solubility/stability in DMSO, MeOH, or aqueous mixtures. Polar aprotic solvents (DMF) enhance stability compared to protic solvents .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict decomposition pathways under stress conditions (40–80°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
